molecular formula C12H10O4S B042947 2,4'-Dihydroxydiphenyl sulfone CAS No. 5397-34-2

2,4'-Dihydroxydiphenyl sulfone

Cat. No. B042947
CAS RN: 5397-34-2
M. Wt: 250.27 g/mol
InChI Key: LROZSPADHSXFJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,4'-Dihydroxydiphenyl sulfone involves complex chemical reactions, including sulfonation processes to introduce sulfonic acid groups into aromatic compounds. For example, a novel sulfonated diamine monomer was synthesized by direct sulfonation, which is a crucial step in the production of sulfonated polyimides, indicating the importance of sulfone groups in polymer chemistry (Watari et al., 2004).

Molecular Structure Analysis

The molecular structure of sulfone-related compounds has been extensively studied, showing that the sulfone group significantly affects the compound's overall properties. For instance, the metal sulfonate complexes constructed from derivatives of dihydroxybiphenyl sulfonic acid demonstrate how the molecular structure influences luminescent properties (Yu et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 2,4'-Dihydroxydiphenyl sulfone derivatives show a wide range of properties, from high water stability and proton conductivity in sulfonated polyimides to the synthesis of complex molecular structures with significant biological activity (Chen et al., 2006). These reactions underline the versatility and reactivity of sulfone-containing compounds.

Physical Properties Analysis

The physical properties of 2,4'-Dihydroxydiphenyl sulfone-related compounds, such as water stability and proton conductivity, play a crucial role in their application, especially in the field of fuel cells and polymer science. The detailed analysis of these properties helps in designing materials with desired performance characteristics (Fang et al., 2002).

Chemical Properties Analysis

The chemical properties of sulfone compounds, such as their reactivity in the formation of polymers and their role as intermediates in the synthesis of complex molecules, highlight the chemical versatility of sulfones. Studies have shown that sulfones can undergo various chemical reactions, leading to materials with novel properties and applications (Liaw et al., 1999).

Scientific Research Applications

  • Color Developer for Thermal Paper : A derivative of 2,4'-Dihydroxydiphenyl sulfone, 3,3′-diallyl-4,4′-dihydroxydiphenyl sulfone, has been found to have a lower melting point and improved color sensitivity compared to its parent compound. This makes it a promising color developer for high-performance thermal paper (Gontani et al., 2017).

  • Solvent in Chemical Processes : Sulfolane, a versatile solvent derived from sulfones like 2,4'-Dihydroxydiphenyl sulfone, is used in various processes including extraction, gas treating, polymerizations, and chemical reactions due to its low toxicity and inertness (Clark, 2000).

  • Solubility Studies : The solubility of 4,4′-dihydroxydiphenyl sulfone in different organic solvents has been studied, showing increased solubility with temperature, which is useful in understanding its applications in various solvents (Xie et al., 2016).

  • Nonlinear Optical Properties : P,p'-dihydroxydiphenyl sulfone crystals exhibit promising nonlinear optical properties, which can be applied in nonlinear frequency conversion (Yakovlev & Poezzhalov, 1990).

  • Polymer Synthesis : The compound has been used in the synthesis of various polymers, such as sulfonated poly(ether sulfone)s, which find applications in fuel cells and other new energy fields due to their proton conduction properties and thermal stability (Matsumoto et al., 2009), (Kricheldorf & Bier, 1983).

  • Fuel Cell Applications : Sulfonated thin-film composite nanofiltration membranes derived from such sulfones have shown improved water flux and dye rejection, making them suitable for dye treatment applications (Liu et al., 2012).

  • Antibacterial Applications : The compound has been studied in the context of antibacterial sulfones and sulfanilamides, where its biological activity is linked to its electronic structural resemblance to enzyme substrates (De Benedetti et al., 1987).

  • Material Science : Its derivatives have been used to create optically active poly(ester imide)s and other polymers with excellent solubility in organic solvents, applicable in various technological and industrial applications (Mallakpour & Kowsari, 2006), (Liaw et al., 1999).

Safety And Hazards

2,4’-Dihydroxydiphenyl sulfone can be harmful if swallowed, in contact with skin, or if inhaled . It is suspected of causing genetic defects . Protective measures such as wearing personal protective equipment and ensuring adequate ventilation are recommended when handling this compound .

Future Directions

Recent developments in the field of sustainable sulfone synthesis have focused on improving traditional approaches and exploring novel emerging technologies for a more sustainable sulfone synthesis . These advances and future directions are expected to contribute to the synthesis of sulfones like 2,4’-Dihydroxydiphenyl sulfone .

properties

IUPAC Name

2-(4-hydroxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O4S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROZSPADHSXFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052183
Record name 2,4'-Dihydroxydiphenyl sulfone
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Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 2-[(4-hydroxyphenyl)sulfonyl]-
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Product Name

2,4'-Dihydroxydiphenyl sulfone

CAS RN

5397-34-2
Record name 2-[(4-Hydroxyphenyl)sulfonyl]phenol
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Record name 2,4'-Dihydroxydiphenyl sulfone
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Record name 2,4'-Dihydroxydiphenyl sulfone
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Record name Phenol, 2-[(4-hydroxyphenyl)sulfonyl]-
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Record name 2,4'-Dihydroxydiphenyl sulfone
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Record name o-[(4-hydroxyphenyl)sulphonyl]phenol
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Record name 2,4'-DIHYDROXYDIPHENYL SULFONE
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Synthesis routes and methods I

Procedure details

Since almost no water is contained in the reaction mixture, it is preferable that 4,4′-dihydroxydiphenylsulfone is separated by crystallization by adding phenol to the reaction mixture. The amount of the crystallized 4,4′-dihydroxydiphenylsulfone to provide the content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone in the filtrate obtained by the crystallization of 4,4′-dihydroxydiphenylsulfone, followed by the filtration, can be calculated, and the amount of the added phenol can be obtained based on the solubility using the amount obtained by the calculation. The filtrate having a content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone can be obtained as follows: phenol is added to the reaction mixture; the resultant mixture is heated until the entire fluid becomes homogeneous; the heated fluid is cooled, and crystals of 4,4′-dihydroxydiphenylsulfone are allowed to grow sufficiently and then separated by filtration. Since the crystals of 4,4′-dihydroxydiphenylsulfone separated by the filtration contains phenol and phenolsulfonic acid, it is preferable that the crystals are washed with hot water and dried. The obtained 4,4′-dihydroxydiphenylsulfone has a purity of 95% by weight or greater.
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Synthesis routes and methods II

Procedure details

The mixture containing 4,4′-dihydroxydiphenylsulfone, 2,4′-dihydroxydiphenylsulfone, phenolsulfonic acid and phenol which is obtained by adding phenol and sulfuric acid to the filtrate formed by filtration of 2,4′-dihydroxydiphenylsulfone, followed by the dehydration of the resultant mixture, can be treated in the same manner as that in the treatments of the mixture containing 4,4′-dihydroxydiphenylsulfone, 2,4′-dihydroxydiphenylsulfone, phenolsulfonic acid and phenol which is obtained by the dehydration of phenol and sulfuric acid. 4,4′-Dihydroxydiphenylsulfone is separated by crystallization to obtain a mixture having a content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone. 2,4′-Dihydroxydiphenylsulfone is crystallized by adjusting the composition of the mixture so that the ratio of the amounts by weight of phenol to water is in the range of 10:90 to 90:10; and the formed crystals are separated by filtration. The filtrate formed above by the filtration and containing phenol and phenolsulfonic acid can be used repeatedly as the raw material for producing dihydroxydiphenylsulfone by the dehydration of phenol and sulfuric acid and/or phenolsulfonic acid.
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Synthesis routes and methods III

Procedure details

A reaction mixture comprising 4,4′-dihydroxydiphenylsulfone and 2,4′-dihydroxydiphenylsulfone can be obtained by mixing phenol and sulfuric acid and/or phenolsulfonic acid, followed by heating the resultant mixture and removing formed water by distillation as an azeotrope. It is preferable that the reaction is conducted under a reduced pressure. It is preferable that, where necessary, phenol is added during the reaction to supplement phenol removed to the outside of the system by the azeotropic distillation with water. In general, 4,4′-dihydroxydiphenylsulfone is formed in a greater amount than 2,4′-dihydroxydiphenylsulfone.
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Synthesis routes and methods IV

Procedure details

It is known to prepare 4,4'-dihydroxydiphenylsulfone from phenol and sulfuric acid. This process yields 4,4'-dihydroxydiphenylsulfone along with large quantities of 2,4'-dihydroxydiphenylsulfone as an isomer by-product. However, extreme difficulty is encountered in separating the 4,4'-dihydroxydiphenylsulfone directly from the resulting reaction mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
H Shi, Y Xie, C Du, Y Cong, J Wang, H Zhao - The Journal of Chemical …, 2016 - Elsevier
The solubility of 2,4′-dihydroxydiphenyl sulfone in methanol, ethanol, acetone, acetonitrile, ethyl acetate, 1,4-dioxane, n-butanol, isopropanol and 2-butanone was determined at …
Number of citations: 22 www.sciencedirect.com
Y Xie, H Wang, Q Jiang, R Zhang - Journal of Chemical & …, 2016 - ACS Publications
The solubility of 4,4′-dihydroxydiphenyl sulfone in acetonitrile, methanol, ethanol, n-propanol, isopropyl alcohol, acetone, 1-butanol, 2-methyl-1-propanol and ethyl acetate were …
Number of citations: 3 pubs.acs.org
Y Xie, H Shi, C Du, Y Cong, H Zhao - Journal of Chemical & …, 2016 - ACS Publications
In the present study, the solubility of 4,4′-dihydroxydiphenyl sulfone in mixed solvents of (acetone + methanol), (ethyl acetate + methanol), (acetonitrile + methanol), and (acetone + …
Number of citations: 10 pubs.acs.org
IO IPHENYI, S TO - researchgate.net
The isomeric mixture produced in these processes contain 4, 4'-dichlorodiphenyl sulfone; 3, 4'-and 2, 4-isomers of which 4, 4'-dichlorodiphenylsulfone is the commercially useful product…
Number of citations: 0 www.researchgate.net
AN Belyaev, AV Vershinin, KV Gromov… - Russian journal of …, 2006 - Springer
Separation of 2,4′-and 4,4′-dihydroxydiphenyl sulfones Page 1 425 ISSN 1070-4272. Russian Journal of Applied Chemistry, 2006, Vol. 79, No. 3, pp. 425-429. + …
Number of citations: 6 link.springer.com
T Ikegami, WS Lee, H Nariai, T Takeuchi - Analytical and bioanalytical …, 2004 - Springer
Synthetic polymers which can adsorb bisphenol A (BPA) and related compounds were prepared by a covalent molecular imprinting technique. BPA dimethacrylate, used as template …
Number of citations: 33 link.springer.com
S Morimune-Moriya, H Tanahashi, K Sasaki, K Obara… - Polymer Journal, 2022 - nature.com
Poly(3,4-ethylenedioxythiophene) doped with poly(4-styrene sulfonate) (PEDOT: PSS) films have strong potential for application in flexible transparent conductive electrodes. As …
Number of citations: 1 www.nature.com
X Li, C Du, Y Cong, H Zhao - The Journal of Chemical Thermodynamics, 2017 - Elsevier
The solubility of 3-amino-1,2,4-triazole in ten organic solvents including ethanol, isopropanol, n-propanol, methanol, ethyl acetate, acetone, acetonitrile, 1,4-dioxane, N-methyl-2-…
Number of citations: 7 www.sciencedirect.com
IK Ahmed, N Walker, IW Parsons… - Journal of Applied …, 1980 - Wiley Online Library
Some 2,4′‐substituted poly(arylene ether sulfones) have been prepared and their properties compared with those of the conventional 4,4′ homopolymer. The introduction of the …
Number of citations: 14 onlinelibrary.wiley.com
R Kamata, D Nakajima, F Shiraishi - Toxicology In Vitro, 2018 - Elsevier
The constitutive androstane receptor (CAR) is a nuclear receptor and transcription factor regulating proteins involved in xenobiotic metabolism. Agonist activation of the CAR can trigger …
Number of citations: 16 www.sciencedirect.com

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